molecular formula C18H21N3O2 B6474084 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline CAS No. 2640974-23-6

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline

Cat. No.: B6474084
CAS No.: 2640974-23-6
M. Wt: 311.4 g/mol
InChI Key: GSIULJCGJMGVMJ-UHFFFAOYSA-N
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Description

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine-1-carbonyl group and a morpholin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .

Scientific Research Applications

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline include other quinoline derivatives and compounds containing pyrrolidine or morpholine groups. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural configuration. This combination can result in distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

pyrrolidin-1-yl-(4-quinolin-2-ylmorpholin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(20-9-3-4-10-20)16-13-21(11-12-23-16)17-8-7-14-5-1-2-6-15(14)19-17/h1-2,5-8,16H,3-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIULJCGJMGVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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